REACTION_SMILES
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[Br:11][c:12]1[cH:13][c:14]([CH:15]=[O:16])[cH:17][cH:18][c:19]1[O:20][CH3:21].[C:22]([BH3-:23])#[N:24].[CH3:26][C:27](=[O:28])[OH:29].[CH3:30][OH:31].[F:1][c:2]1[cH:3][c:4]([CH:8]([CH3:9])[NH2:10])[cH:5][cH:6][cH:7]1.[Na+:25]>>[F:1][c:2]1[cH:3][c:4]([CH:8]([CH3:9])[NH:10][CH2:15][c:14]2[cH:13][c:12]([Br:11])[c:19]([O:20][CH3:21])[cH:18][cH:17]2)[cH:5][cH:6][cH:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)cc1Br
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Name
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[BH3-]C#N
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)c1cccc(F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
COc1ccc(CNC(C)c2cccc(F)c2)cc1Br
|
Type
|
product
|
Smiles
|
COc1ccc(CNC(C)c2cccc(F)c2)cc1Br
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |